4-Methyl-2-(methylsulfanyl)-1,3-thiazole

Description

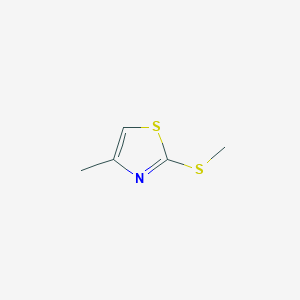

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWSGUJCLTXPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623021 | |

| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-67-6 | |

| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 4 Methyl 2 Methylsulfanyl 1,3 Thiazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 4-Methyl-2-(methylsulfanyl)-1,3-thiazole, the spectrum reveals characteristic absorption bands corresponding to its distinct structural components.

The infrared spectra of substituted thiazoles have been a subject of study to identify the characteristic vibrations of the thiazole (B1198619) ring. cdnsciencepub.com The C-H stretching vibrations associated with the thiazole ring typically appear in the region of 3000-3100 cm⁻¹. researchgate.net The spectrum also shows bands from the symmetric and asymmetric vibrations of the methyl groups. cdnsciencepub.com Key absorptions for thiazole derivatives include bands related to the C=N, C=C, and C-S stretching vibrations within the heterocyclic ring. cdnsciencepub.comnih.gov Studies on similar heterocyclic compounds help in assigning these bands. minosegibutor.hunih.govmdpi.comresearchgate.netsemanticscholar.org

The expected FT-IR vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Thiazole Ring C-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ and -S-CH₃ |

| C=N Stretch | 1600 - 1650 | Thiazole Ring |

| C=C Stretch | 1450 - 1550 | Thiazole Ring |

| Methyl C-H Bending | 1375 - 1450 | -CH₃ and -S-CH₃ |

| Ring Vibrations | 1300 - 1500 | Thiazole Ring Skeleton |

| C-S Stretch | 600 - 800 | Thiazole Ring & Sulfanyl (B85325) Group |

This table is generated based on typical frequency ranges for the specified functional groups in related heterocyclic compounds. cdnsciencepub.comresearchgate.net

Raman spectroscopy serves as a valuable complement to FT-IR for structural analysis. nih.gov It detects vibrations that result in a change in polarizability, making it particularly effective for identifying non-polar and symmetric bonds that may be weak or absent in an FT-IR spectrum. researchgate.net For this compound, Raman spectroscopy would be useful for observing the C-S bond of the methylsulfanyl group and the symmetric breathing vibrations of the thiazole ring. cdnsciencepub.comnih.gov While detailed experimental Raman data for this specific compound is not widely published, the technique is a standard method for the comprehensive vibrational analysis of thiazole derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, three distinct proton signals are expected.

Thiazole Ring Proton (H5): The proton attached to the C5 carbon of the thiazole ring is expected to appear as a singlet, though it may show very fine long-range coupling to the methyl group at C4. chemicalbook.com Its chemical shift is influenced by the aromatic nature of the ring. For unsubstituted thiazole, the H5 proton appears around 7.4 ppm. mdpi.com

Methyl Group on Thiazole (C4-CH₃): This methyl group, attached to the C4 position of the ring, will resonate as a singlet. In related 4-methylthiazole (B1212942) structures, this signal appears around 2.4-2.5 ppm. chemicalbook.comnih.gov

Methylsulfanyl Group Protons (S-CH₃): The protons of the methyl group attached to the sulfur atom will also appear as a singlet. In analogous compounds containing a methyl sulfonyl group, these protons resonate near 3.24 ppm; the methylsulfanyl group is expected to be slightly more shielded and appear at a lower chemical shift. nih.gov

The predicted ¹H NMR chemical shifts are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 (Thiazole Ring) | ~6.8 - 7.2 | Singlet (s) | May show long-range coupling (quartet) with C4-CH₃ protons. |

| C4-CH₃ | ~2.4 - 2.5 | Singlet (s) | Attached directly to the thiazole ring. chemicalbook.comnih.gov |

| S-CH₃ | ~2.5 - 2.8 | Singlet (s) | Protons of the methylsulfanyl group. |

This table is generated based on data from analogous thiazole structures. chemicalbook.commdpi.comnih.govorganicchemistrydata.org

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are anticipated.

Thiazole Ring Carbons (C2, C4, C5): These carbons resonate in the aromatic region. C2, being positioned between two heteroatoms (N and S), is the most deshielded, typically appearing above 160 ppm. asianpubs.org C4 is also significantly deshielded, while C5 is generally the most shielded of the ring carbons. mdpi.comasianpubs.org For unsubstituted thiazole, the chemical shifts are approximately 154 ppm (C2), 143 ppm (C4), and 120 ppm (C5). mdpi.com

Methyl Carbons (C4-CH₃ and S-CH₃): These aliphatic carbons appear in the upfield region of the spectrum. In related structures, methyl carbons on the thiazole ring are found around 14-18 ppm. nih.govresearchgate.net The methyl carbon of the sulfanyl group is expected in a similar range, typically around 15-20 ppm.

The predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | > 160 | Carbon between N and S, bonded to the -SCH₃ group. asianpubs.org |

| C4 | ~145 - 155 | Carbon bonded to the C4-CH₃ group. asianpubs.org |

| C5 | ~110 - 120 | Carbon bonded to the H5 proton. mdpi.com |

| S-CH₃ | ~15 - 20 | Carbon of the methylsulfanyl group. |

| C4-CH₃ | ~15 - 20 | Carbon of the methyl group at position 4. nih.gov |

This table is generated based on data from analogous thiazole structures. mdpi.comnih.govasianpubs.orgresearchgate.netchemicalbook.com

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be used to confirm any potential long-range coupling between the H5 proton and the protons of the C4-methyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the H5 signal to the C5 signal, the C4-CH₃ proton signal to its corresponding carbon signal, and the S-CH₃ proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would confirm the placement of the substituents:

The protons of the S-CH₃ group would show a correlation to the C2 carbon.

The protons of the C4-CH₃ group would show correlations to C4 and C5 .

The H5 proton would show correlations to C4 and potentially to C2 .

These 2D NMR experiments, used in combination, provide unequivocal evidence for the structure of this compound. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, with the chemical formula C₅H₇NS₂, mass spectrometry provides definitive evidence of its elemental composition and offers insights into its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is an indispensable tool for assessing the purity of volatile and semi-volatile compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

For purity assessment of this compound, the resulting chromatogram would ideally show a single, sharp peak, indicating the presence of one major compound. The retention time of this peak is a characteristic property under specific GC conditions. The mass spectrum associated with this peak would correspond to the molecular ion and characteristic fragmentation pattern of the target compound, confirming its identity. The presence of any additional peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra. This technique is routinely used to ensure a sample's purity meets required standards, often achieving ≥98% purity for commercial-grade chemicals. synthonix.comnih.gov

X-ray Diffraction Studies for Solid-State Molecular Architecture

When this compound can be prepared in a crystalline form, X-ray diffraction provides the most definitive information about its three-dimensional structure at the atomic level.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of a crystalline solid. mdpi.commdpi.comnih.gov The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to build a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms in the crystal lattice can be determined.

An SC-XRD analysis of this compound would provide an unambiguous confirmation of its covalent structure, showing the connectivity of the methyl group, the methylsulfanyl group, and the thiazole ring. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net Although a published crystal structure for this specific compound was not found, this method remains the most powerful tool for absolute structural elucidation in the solid state. mdpi.comiucr.org

Crystallographic Data Analysis and Intermolecular Interactions

Analysis of the crystal packing reveals the nature and geometry of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. For this compound, one could analyze potential weak C-H···N or C-H···S hydrogen bonds and S···S interactions, which often play a crucial role in the supramolecular assembly of sulfur-containing heterocyclic compounds. Understanding these interactions is fundamental to crystal engineering and predicting the material's physical properties.

Table 1: Representative Crystallographic Data Table This table is a template illustrating the type of data obtained from a single crystal X-ray diffraction experiment. Specific values for this compound are not currently available in published literature.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the compound. | C₅H₇NS₂ |

| Formula Weight | The molar mass of the compound. | 145.25 g/mol |

| Crystal System | The crystal family (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 8.5, b = 12.3, c = 7.4 |

| α, β, γ [°] | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 805.6 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) [g/cm³] | The calculated density of the crystal. | 1.198 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This technique is used to study the electronic transitions within a molecule and provides information about conjugation and chromophores. mdpi.comresearchgate.net

For this compound, the thiazole ring is an aromatic heterocycle and acts as a chromophore. A UV-Vis spectrum, typically recorded with the compound dissolved in a transparent solvent like ethanol (B145695) or cyclohexane, would show one or more absorption bands. The wavelength of maximum absorbance (λmax) for each band corresponds to a specific electronic transition, such as π→π* or n→π* transitions.

The position and intensity of these bands are sensitive to the molecular structure, particularly the extent of conjugation and the presence of auxochromes (substituents that modify the absorption of a chromophore). The methyl and methylsulfanyl groups on the thiazole ring will influence the energy of these transitions. While specific experimental spectra for this compound are not widely published, theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) could predict the electronic absorption spectra and help assign the observed transitions. researchgate.netekb.eg

Computational and Theoretical Investigations of 4 Methyl 2 Methylsulfanyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For thiazole derivatives, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) or 6–311++G(d,p) basis set, to find the lowest energy conformation of the molecule in the gas phase. researchgate.netresearchgate.net

These studies confirm the composition and spatial arrangement of atoms within the molecule. While specific geometric parameters for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole are not detailed in the available literature, DFT analysis on related thiazole structures provides expected values for the core ring system.

Interactive Table: Illustrative Geometric Parameters of a Thiazole Ring Core from DFT Calculations

| Parameter | Description | Typical Value Range |

| C=N Bond Length | The length of the double bond between carbon and nitrogen. | 1.30 - 1.38 Å |

| C-S Bond Length | The length of the single bonds between carbon and sulfur. | 1.70 - 1.77 Å |

| C-C Bond Length | The length of the carbon-carbon bond in the ring. | 1.36 - 1.45 Å |

| C-N-C Angle | The bond angle around the nitrogen atom. | 109° - 112° |

| C-S-C Angle | The bond angle around the sulfur atom. | 89° - 92° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO and/or add it to the LUMO. researchgate.net Computational studies on similar thiazole derivatives using DFT have determined these energy values. For instance, an analysis of one such thiazole compound revealed a HOMO-LUMO energy gap of 3.42 eV, indicating a moderate level of stability and reactivity. researchgate.net

Interactive Table: Example FMO Analysis Data for a Thiazole Derivative researchgate.net

| Parameter | Description | Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.99 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.57 |

| ΔE Gap | The energy difference between LUMO and HOMO. | 3.42 |

From this analysis, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, typically color-coded. Red areas indicate regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, or electron-poor regions, which are prone to nucleophilic attack. researchgate.net

In the context of this compound, an MEP analysis would likely identify the nitrogen and sulfur heteroatoms as regions of negative potential due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl groups would likely show positive potential. This analysis provides a visual guide to the molecule's reactivity patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can reveal its conformational flexibility and how it behaves in different solvent environments. These simulations are particularly useful for understanding how the molecule might interact with biological targets, such as enzymes. nih.gov

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and its trajectory is calculated over a period. This allows researchers to observe dynamic properties and the stability of the molecule and its potential complexes. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), can accurately predict various spectroscopic parameters. These theoretical predictions are often compared with experimental spectra to confirm the molecular structure. researchgate.netdntb.gov.ua

Calculated vibrational frequencies can be correlated with experimental FT-IR spectra, and predicted chemical shifts (¹H and ¹³C) can be matched with NMR data. researchgate.net Furthermore, TD-DFT can calculate the electronic absorption spectra (UV-Vis), providing information on electronic transitions, absorption energies, and oscillator strengths. dntb.gov.ua This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of synthesized compounds.

Chemical Reactivity and Derivatization Studies of 4 Methyl 2 Methylsulfanyl 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring in 4-Methyl-2-(methylsulfanyl)-1,3-thiazole is an electron-rich system, making it susceptible to electrophilic aromatic substitution. However, the position of substitution is directed by the existing substituents. Generally, electrophilic attack on thiazole derivatives is influenced by the electronic nature of the ring and any activating or deactivating groups present.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For thiazoles, these reactions typically require an acid catalyst to activate the electrophile. masterorganicchemistry.com For instance, nitration is often carried out using a mixture of nitric acid and sulfuric acid to generate the active nitronium ion (NO2+). masterorganicchemistry.com Halogenation with agents like bromine or chlorine often requires a Lewis acid catalyst. masterorganicchemistry.com

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, research on related structures, such as 6-methylpyrrolo[2,1-b]thiazole, shows that electrophilic reactions like acetylation, formylation, and nitrosation occur preferentially at the 5-position. rsc.org This suggests that the C5 position of the this compound ring is a likely site for electrophilic attack.

Nucleophilic Reactions Involving the Methylsulfanyl Group or Thiazole Nucleus

The 2-(methylsulfanyl) group is a key site for nucleophilic attack. This group can be displaced by various nucleophiles, a reaction that is fundamental to the derivatization of this thiazole. The carbon atom of the methylsulfanyl group is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups at the 2-position of the thiazole ring.

Furthermore, the thiazole ring itself can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or under specific reaction conditions. This can lead to ring-opening or the substitution of ring atoms.

Oxidation and Reduction Pathways of the Sulfur and Nitrogen Atoms

The general process for sulfide (B99878) oxidation involves the following steps:

Reaction of the sulfide with an oxidizing agent.

Formation of a sulfoxide (B87167) intermediate.

Potential for further oxidation to a sulfone. researchgate.net

A variety of oxidizing agents can be employed, including hydrogen peroxide, peracids, and metal-based catalysts. organic-chemistry.orgorganic-chemistry.org The choice of reagent and reaction conditions is crucial for controlling the extent of oxidation and achieving selectivity for either the sulfoxide or the sulfone. nih.govorganic-chemistry.org For example, using 30% hydrogen peroxide at room temperature is a common method for achieving high yields of sulfoxides. nih.govresearchgate.net

The nitrogen atom in the thiazole ring can also undergo reactions, though reduction is less common than the oxidation of the sulfur atom.

Metal-Catalyzed Coupling Reactions at Various Positions of the Thiazole Ring

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to thiazole derivatives. researchgate.netresearchgate.net Reactions like the Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, or alkynyl groups at various positions on the thiazole ring, provided a suitable handle like a halogen or triflate is present.

While direct C-H activation and coupling on the this compound are plausible, a more common strategy involves prior functionalization of the ring. For instance, halogenation of the thiazole ring at the C5 position would provide a substrate for subsequent palladium-catalyzed coupling reactions. researchgate.net These reactions significantly expand the structural diversity of molecules that can be synthesized from the this compound scaffold.

Functional Group Interconversions of the Methyl and Methylsulfanyl Substituents

The methyl and methylsulfanyl groups on the thiazole ring are amenable to various functional group interconversions. ub.eduvanderbilt.edu

Methyl Group:

Oxidation: The methyl group at the C4 position can be oxidized to an aldehyde (formyl) group. For example, 4-methylthiazole-5-carboxylic acid chloride can be hydrogenated using a Pd/BaSO4 catalyst to produce 4-methyl-5-formylthiazole. researchgate.net This formyl group can then participate in a wide range of subsequent reactions.

Halogenation: Free-radical halogenation could potentially introduce a halogen to the methyl group, creating a reactive handle for further substitution.

Methylsulfanyl Group:

Oxidation: As discussed in section 5.3, the methylsulfanyl group is readily oxidized to a sulfoxide or sulfone. nih.govorganic-chemistry.orgnih.gov These oxidized derivatives have different chemical properties and can be used in further synthetic transformations.

Displacement: The methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, allowing for its replacement with other functionalities.

Below is a table summarizing some potential functional group interconversions:

| Starting Group | Reagent/Condition | Product Group |

| -CH₃ | Oxidation (e.g., via a carboxylic acid intermediate) | -CHO |

| -SCH₃ | Mild Oxidation (e.g., H₂O₂) | -S(O)CH₃ (Sulfoxide) |

| -SCH₃ | Strong Oxidation (e.g., KMnO₄) | -S(O)₂CH₃ (Sulfone) |

Synthesis of Complex Hybrid Molecules Incorporating the this compound Moiety

The this compound core is a valuable building block for the synthesis of more complex, often biologically active, hybrid molecules. nih.govresearchgate.netnih.gov Its reactive sites allow for its incorporation into larger molecular frameworks through various synthetic strategies.

For example, the thiazole moiety can be linked to other heterocyclic systems or functionalized side chains. nih.gov One approach involves the multi-step synthesis where the thiazole derivative is sequentially modified. A study demonstrated the synthesis of thiazole-methylsulfonyl derivatives which were then tested for their biological activity. nih.gov Another strategy is the Ugi reaction, a one-pot multicomponent reaction, which has been used to create libraries of 4-methyl-1,2,3-thiadiazole (B96444) derivatives for screening as potential pesticides. nih.gov

The versatility of the this compound scaffold makes it an attractive starting material for combinatorial chemistry and the development of new pharmaceutical and agrochemical agents. nih.govnih.gov

Biological Activity and Associated Mechanisms of 4 Methyl 2 Methylsulfanyl 1,3 Thiazole Derivatives

General Biological Significance of Thiazole-Containing Compounds

The thiazole (B1198619) ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its presence in a myriad of biologically active compounds. nih.govnih.gov This scaffold is found in natural products like vitamin B1 (thiamine) and has been incorporated into numerous synthetic drugs approved by the FDA. nih.govnih.gov The diverse pharmacological activities of thiazole derivatives are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov

The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling the development of new therapeutic agents with enhanced potency and selectivity. nih.govglobalresearchonline.net Molecules containing this ring system can interact with a wide array of biological targets, including enzymes and receptors, to modulate biochemical pathways. mdpi.com For instance, thiazole-containing drugs like Dasatinib (an anticancer agent), Ritonavir (an anti-HIV drug), and Sulfathiazole (an antimicrobial) highlight the clinical importance of this heterocyclic structure. nih.govnih.govglobalresearchonline.net The ability of the thiazole ring to serve as a pharmacophore, a bioisosteric replacement for other functional groups, and a scaffold for building complex molecules underscores its significance in drug discovery and development. nih.govnih.gov Researchers continue to explore thiazole derivatives for novel therapeutic applications, targeting a broad spectrum of diseases. nih.govglobalresearchonline.netnih.gov

In Vitro Studies of Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Inhibition by Thiazole-Methylsulfonyl Derivatives

Thiazole-methylsulfonyl derivatives have been identified as notable inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov Studies have focused on the inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibitory potential of these compounds is attributed to the combined structural features of the thiazole ring and the methyl sulfonyl group, which can interact with the zinc ion in the enzyme's active site. nih.gov

In a specific study, a series of thiazole-methylsulfonyl derivatives were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. nih.gov The half-maximal inhibitory concentrations (IC₅₀) were determined spectrophotometrically. The results indicated that these compounds displayed significant inhibitory activity, with IC₅₀ values ranging from 39.38 to 198.04 µM for hCA I and from 39.16 to 86.64 µM for hCA II. For comparison, the standard inhibitor Acetazolamide (AAZ) showed IC₅₀ values of 18.11 µM and 20.65 µM against hCA I and hCA II, respectively. nih.gov

Molecular docking studies have further elucidated the interaction between these inhibitors and the enzymes, showing stable binding within the active site. nih.gov The findings suggest that both the thiazole and the methyl sulfonyl moieties are important for effective carbonic anhydrase inhibition. nih.gov

Table 1: In Vitro Carbonic Anhydrase Inhibition by Thiazole-Methylsulfonyl Derivatives

| Compound | Substituent (R) | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

| 2a | 4-Fluorophenyl | 39.38 | 39.16 |

| 2b | 4-Methoxyphenyl | 100.95 | 86.64 |

| 2c | 4-Chlorophenyl | 64.95 | 49.33 |

| 2d | 4-Bromophenyl | 60.19 | 42.11 |

| 2e | [1,1'-Biphenyl]-4-yl | 198.04 | 72.48 |

| 2f | 4-(Trifluoromethyl)phenyl | 58.75 | 41.52 |

| 2g | 4-Methylphenyl | 114.63 | 64.47 |

| 2h | Phenyl | 49.69 | 40.12 |

| 2i | 2,4-Difluorophenyl | 45.33 | 43.81 |

| 2j | 3-Nitrophenyl | 72.18 | 51.26 |

| 2k | 4-Nitrophenyl | 66.81 | 48.79 |

| 2l | 2,4-Dichlorophenyl | 55.24 | 45.92 |

| AAZ | (Standard) | 18.11 | 20.65 |

Data sourced from a study on thiazole-methylsulfonyl derivatives. nih.govnih.gov

Mycobacterial DNA Gyrase Enzyme Inhibition

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, including Mycobacterium tuberculosis (Mtb), as it controls the topological state of DNA during replication. nih.govresearchgate.net This makes it a validated and attractive target for the development of new antibacterial and antitubercular drugs. researchgate.netbrc.hu Thiazole-containing compounds have emerged as promising inhibitors of this enzyme. researchgate.netresearchgate.net

Several studies have demonstrated that thiazole derivatives can effectively inhibit the supercoiling activity of DNA gyrase. For instance, a series of benzosuberone-dithiazole derivatives were evaluated for their ability to inhibit DNA gyrase. The most active compounds, 22a, 27, and 28, demonstrated inhibition at low micromolar concentrations, with IC₅₀ values ranging from 3.29 to 15.64 µM. nih.gov

In another study, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives were developed and showed improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the nanomolar range. brc.hu Specifically, for the Mtb DNA gyrase, alkoxy-triazoloquinolones containing a thiazole-related triazole ring, compounds 21a and 30a, exhibited IC₅₀ values of 27-28 µM, comparable to the known antibiotic ciprofloxacin. units.itnih.gov

The mechanism of inhibition often involves the ATP-binding site of the GyrB subunit of the enzyme. researchgate.netresearchgate.net Molecular docking studies have helped to visualize the binding modes of these thiazole derivatives within the active site of DNA gyrase, providing a rationale for their inhibitory activity. nih.govresearchgate.net These findings highlight the potential of the thiazole scaffold in designing novel and potent DNA gyrase inhibitors to combat bacterial infections, including tuberculosis. researchgate.netmdpi.com

Table 2: Inhibition of Mycobacterial DNA Gyrase by Thiazole Derivatives

| Compound Series | Specific Derivative | Target Organism/Enzyme | IC₅₀ (µM) |

| Benzosuberone-dithiazoles | 22a | M. tuberculosis DNA Gyrase | 3.29 |

| Benzosuberone-dithiazoles | 27 | M. tuberculosis DNA Gyrase | 15.64 |

| Benzosuberone-dithiazoles | 28 | M. tuberculosis DNA Gyrase | 9.85 |

| Alkoxy-triazoloquinolones | 21a | M. tuberculosis DNA Gyrase | ~27 |

| Alkoxy-triazoloquinolones | 30a | M. tuberculosis DNA Gyrase | ~28 |

Data compiled from studies on thiazole derivatives as DNA gyrase inhibitors. nih.govnih.gov

S-methyl-5-thioadenosine Phosphorylase as a Potential Target

S-methyl-5-thioadenosine phosphorylase (MTAP) is an enzyme involved in the purine (B94841) salvage pathway, which is essential for the production of nucleotides and vital for cell growth and proliferation. researchgate.net This enzyme has been proposed as a potential therapeutic target for certain diseases, including those caused by parasites. Research has suggested that 4-phenyl-1,3-thiazol-2-amine derivatives could act as inhibitors of this enzyme. researchgate.net

In studies focused on developing new antileishmanial agents, a series of 4-phenyl-1,3-thiazol-2-amines were synthesized and evaluated. These compounds demonstrated inhibitory activity against Leishmania amazonensis promastigotes, with IC₅₀ values ranging from 20.78 to 53.12 µM. researchgate.net The researchers proposed that the mechanism of action for these compounds could be the inhibition of MTAP, given the enzyme's critical role in the parasite's survival. The structural scaffold of these thiazole derivatives was considered a promising starting point for the development of more potent inhibitors targeting this enzymatic pathway. researchgate.net

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Thiazole derivatives exhibit their biological activities through direct interactions with various biological macromolecules, including key proteins and nucleic acids like DNA. nih.govnih.gov Molecular docking studies have been instrumental in elucidating these interactions at a molecular level, revealing how these compounds bind to the active sites of target proteins or intercalate with DNA strands. mdpi.comnih.govnih.gov

The interaction of thiazole derivatives with proteins is diverse. For example, certain anticancer thiazole compounds have been shown to target and inhibit tubulin polymerization, a critical process for cell division. nih.govacs.org Docking studies have identified the binding interactions between these thiazole derivatives and the colchicine-binding site of tubulin. acs.org Other thiazole-based inhibitors have demonstrated affinity for receptor tyrosine kinases like EGFR and VEGFR-2, as well as enzymes such as aromatase and cyclin-dependent kinase 2 (CDK2), which are involved in cancer cell proliferation. mdpi.com

Beyond proteins, thiazole derivatives have also been shown to interact directly with DNA. nih.gov A study on a novel pyrano[2,3-d]thiazole derivative demonstrated its ability to bind to calf-thymus DNA (CT-DNA). nih.gov UV-Vis absorption measurements and molecular docking simulations indicated that the compound binds to DNA primarily through an intercalative mode. This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells. nih.gov This direct interaction with DNA represents a significant mechanism of action for the antiproliferative activity of certain thiazole-containing compounds. nih.govnih.gov

Investigation of Cellular Mechanisms of Action (excluding clinical data)

In vitro studies have begun to unravel the cellular mechanisms through which thiazole derivatives exert their biological effects, particularly their anticancer activities. These investigations, conducted on various cancer cell lines, point towards the modulation of fundamental cellular processes such as cell cycle progression, apoptosis (programmed cell death), and cellular metabolism. mdpi.comresearchgate.netnih.gov

One key mechanism identified is the induction of cell cycle arrest. A specific 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, compound 4c, was found to arrest the cell cycle at the G1/S transition phase in MCF-7 breast cancer cells. mdpi.comresearchgate.net This blockage prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. mdpi.comresearchgate.net

Furthermore, many thiazole derivatives trigger apoptosis. The same compound, 4c, significantly increased the percentage of apoptotic cells in the MCF-7 cell line. mdpi.comresearchgate.net It elevated the populations of both early and late apoptotic cells, indicating its ability to activate the cellular machinery for programmed cell death. mdpi.comresearchgate.net This pro-apoptotic effect is a hallmark of many effective anticancer agents.

Another emerging area of investigation is the impact of thiazole derivatives on cellular energy metabolism. Mitochondria, the powerhouses of the cell, are a critical target. A series of triphenylphosphonium (TPP)-thiazole derivatives were designed to specifically target mitochondria in cancer cells. These compounds were shown to significantly inhibit ATP production, effectively cutting off the energy supply required for the cancer cells' survival and proliferation. nih.gov This targeting of mitochondrial bioenergetics represents a distinct and promising mechanism of action for novel thiazole-based anticancer therapies. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG-2, HCT-116, HT-29, PC3) and Associated Pathways

Derivatives of the thiazole scaffold have been extensively investigated for their potential as anticancer agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines through diverse mechanisms of action. researchgate.netnih.gov

Studies have shown that thiazole derivatives can induce apoptosis, disrupt tubulin assembly, and modulate critical signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. nih.govresearchgate.net For instance, a series of novel thiazole compounds were designed as dual inhibitors of PI3K and mTOR. nih.gov Two compounds from this series, 3b and 3e, exhibited effective growth-inhibiting activity across a panel of 60 cancer cell lines and were found to induce cell cycle arrest at the G0–G1 phase in the leukemia HL-60(TB) cell line. nih.gov

Another mechanistic approach involves the inhibition of tubulin polymerization. A series of thiazole-naphthalene derivatives were evaluated for their ability to interfere with microtubule dynamics. nih.gov Compound 5b from this series was the most active, with IC₅₀ values of 0.48 µM against the MCF-7 breast cancer cell line and 0.97 µM against the A549 lung cancer cell line. nih.gov Further investigation revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells by significantly inhibiting tubulin polymerization. nih.gov

Specific thiazole analogues have shown pronounced and sometimes selective activity against certain cancer cell lines. One study reported that the thiazole analogue 5-acetyl-4-methyl-2-(3-pyridyl) thiazole exerted a significant antiproliferative effect on the liver carcinoma cell line HepG-2, with an IC₅₀ value of 23.8 μg/ml. scirp.orgscirp.org Its effect was less potent on the colon cancer cell line HCT-116 (IC₅₀ = 50 μg/ml). scirp.orgscirp.org The proposed mechanism for its liver-specific activity is the inhibition of superoxide (B77818) dismutase (SOD) and cytochrome P450 2A6 (CYP2A6), enzymes predominantly found in the liver. scirp.orgscirp.org

Other synthesized thiazole derivatives have also been tested against HepG-2 and MCF-7 cells. mdpi.comresearchgate.net Compound 4c , a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative, was identified as the most active, with IC₅₀ values of 7.26 µM in HepG-2 and 2.57 µM in MCF-7 cells. mdpi.comresearchgate.net Its mechanism of action includes the inhibition of VEGFR-2, a key receptor in tumor angiogenesis, which in turn leads to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

The antiproliferative activities of various thiazole derivatives against different cancer cell lines are summarized in the table below.

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Associated Pathway/Mechanism | Reference(s) |

|---|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HepG-2 (Liver) | 23.8 µg/ml | Inhibition of SOD and CYP2A6 | scirp.orgscirp.org |

| HCT-116 (Colon) | 50 µg/ml | Inhibition of SOD and CYP2A6 | scirp.orgscirp.org | |

| Compound 3b | Leukemia HL-60(TB) | Potent (GI% 76.97-99.95) | PI3K/mTOR dual inhibitor, G0-G1 cell cycle arrest | nih.gov |

| Compound 5b | MCF-7 (Breast) | 0.48 µM | Tubulin polymerization inhibitor, G2/M cell cycle arrest, Apoptosis | nih.gov |

| A549 (Lung) | 0.97 µM | Tubulin polymerization inhibitor | nih.gov | |

| Compound 4c | MCF-7 (Breast) | 2.57 µM | VEGFR-2 inhibitor, Cell cycle arrest (G1/S), Apoptosis | mdpi.comresearchgate.net |

| HepG-2 (Liver) | 7.26 µM | VEGFR-2 inhibitor | mdpi.comresearchgate.net |

| 5-nitrofuramide derivative (2o) | MCF-7, MDA-MB-231, SiHa | 1.6-12.7 µM (CC₅₀) | Cytotoxic activity | nih.gov |

Antimicrobial Modalities Against Specific Bacterial and Fungal Strains

Thiazole and its derivatives are well-recognized for their broad-spectrum antimicrobial properties, showing efficacy against various bacterial and fungal pathogens. researchgate.netmdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to permeate bacterial cell membranes, contributing to their inhibitory action against both Gram-positive and Gram-negative bacteria. mdpi.com

Thiazole derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov Notably, novel thiazole-quinolinium derivatives have shown potent, broad-spectrum antibacterial activity, particularly against methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1–32 μg/mL. rsc.org These compounds were also effective against vancomycin-resistant E. faecium and a drug-resistant E. coli strain. rsc.org The proposed mode of action for some of these derivatives involves the interruption of the FtsZ protein's function, which is crucial for bacterial cell division. rsc.org

In addition to their antibacterial effects, many thiazole derivatives exhibit potent antifungal activity. researchgate.netfao.org For instance, certain derivatives have shown strong efficacy against various Candida species, including C. albicans, C. krusei, and C. glabrata, with some compounds demonstrating activity superior to the standard drug fluconazole. mdpi.comnih.gov A study on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system reported a very strong antifungal effect against clinical isolates of C. albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The mechanism is thought to involve disruption of the fungal cell wall or membrane structure. nih.gov Furthermore, some thiazole compounds have been effective against plant pathogenic fungi like Drechslera oryzae and human pathogens such as Aspergillus fumigatus. mdpi.comfao.org

The antimicrobial activities of various thiazole derivatives are detailed below.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC/ED₅₀) | Reference(s) |

|---|---|---|---|

| Thiazole-quinolinium derivatives | Methicillin-resistant S. aureus (MRSA) | 1–32 µg/mL | rsc.org |

| Drug-resistant E. coli | 0.5–64 µg/mL | rsc.org | |

| Thiazole derivative (Compound 3e) | Candida strains | 7.81 µg/mL | researchgate.net |

| Gram-positive bacteria | 31.25 µg/mL | researchgate.net | |

| Substituted Thiazole (Compound 1) | Drechslera oryzae | ED₅₀ = 42 µg/ml | fao.org |

| Thiazole-hydrazone derivative (Compound 15) | Candida and Cryptococcus species | Superior to fluconazole | mdpi.com |

| Thiazole-cyclopropane derivatives | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Thiazole derivative | Shigella dysenteriae | 125 µg/ml | nih.gov |

| Thiazole-based copper complexes (L1) | Candida glabrata | 32 µg/mL | nih.gov |

| Thiazole compounds | Methicillin-resistant S. pseudintermedius (MRSP) | MIC₅₀ = 0.40–1.47 µg/mL | plos.org |

Anticonvulsant Mechanisms (e.g., Modulation of Neurotransmitter Systems)

The thiazole scaffold is present in compounds that exhibit anticonvulsant properties, primarily through the modulation of neurotransmitter systems in the central nervous system (CNS). researchgate.netplos.org A key target for these compounds is the ionotropic glutamate (B1630785) receptor family, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental to fast excitatory synaptic transmission. nih.gov

Research has focused on thiazole derivatives as allosteric modulators of the GluA2 subunit of AMPA receptors. nih.gov Excessive glutamatergic activity is associated with various neurological disorders, and negative allosteric modulation of AMPA receptors presents a therapeutic strategy. nih.gov Studies have demonstrated that thiazole derivatives can influence GluA2 whole-cell currents and the kinetic properties of the receptor. nih.gov The specific substitutions on the thiazole ring play a crucial role in these interactions; for example, smaller substituents like a methylthio group were found to be effective in promoting binding interactions with key amino acid residues (ASP-473 and LEU-742) of the receptor. nih.gov This modulation of GluA2 signaling highlights the potential of thiazole derivatives as a basis for developing novel anticonvulsant agents. nih.gov

Additionally, other research has identified thiazole derivatives that bind with high affinity to the metabotropic glutamate receptor subtype 5 (mGluR5), another important receptor involved in regulating neuronal excitability. nih.gov These findings collectively suggest that the anticonvulsant effects of thiazole derivatives are linked to their ability to interact with and modulate key glutamate receptors in the brain.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Thiazole derivatives have been consistently reported to possess anti-inflammatory properties, although specific mechanistic details for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole itself are not extensively detailed in the provided literature. researchgate.netnih.govnih.gov The thiazole nucleus is a common feature in various compounds known to act on inflammatory pathways. semanticscholar.orgnih.gov The anti-inflammatory potential of this class of compounds is often mentioned alongside their other biological activities, such as anticancer and antimicrobial effects, suggesting a broad range of interactions with cellular targets, some of which are involved in the inflammatory response. nih.govnih.gov The development of thiazole-containing drugs like Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), underscores the value of this heterocyclic scaffold in designing molecules that can modulate inflammatory mediators. nih.gov Further research is required to elucidate the specific pathways and mediators, such as cyclooxygenases (COX), lipoxygenases (LOX), or pro-inflammatory cytokines, that are modulated by derivatives of this compound.

In Vitro Assays and Methodologies for Biological Evaluation (e.g., MTT, DPPH, Disk Diffusion)

A variety of standardized in vitro assays are employed to evaluate the biological activities of this compound derivatives. These methodologies provide crucial preliminary data on the cytotoxic, antimicrobial, and antioxidant potential of newly synthesized compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used colorimetric assay to assess the antiproliferative and cytotoxic effects of chemical compounds on cancer cell lines. mdpi.comjove.com The principle of the assay is based on the metabolic activity of viable cells. jove.com Mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product. jove.com The formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a microplate reader. jove.com The intensity of the purple color is directly proportional to the number of metabolically active, viable cells, allowing for the calculation of cell viability and the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound. scirp.orgwjpsonline.com

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This spectrophotometric assay is a common method for evaluating the antioxidant or antiradical potential of compounds. nih.govresearchgate.net The DPPH molecule is a stable free radical that is deep violet in color. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes from violet to pale yellow. nih.gov The degree of discoloration, which is measured by the decrease in absorbance at a specific wavelength, indicates the radical scavenging capacity of the tested derivative. nih.govresearchgate.net

Disk Diffusion Method : This technique, also known as the Kirby-Bauer test, is a standard method for screening the antimicrobial activity of chemical agents. mdpi.combiointerfaceresearch.com An agar (B569324) plate is uniformly inoculated with a standardized suspension of a specific bacterium or fungus. nih.govmdpi.com Sterile paper discs impregnated with a known concentration of the thiazole derivative are then placed on the surface of the agar. nih.govmdpi.com The plate is incubated under appropriate conditions, during which the compound diffuses from the disc into the surrounding medium. biointerfaceresearch.com If the compound is effective against the microorganism, it will inhibit its growth, creating a clear area or "zone of inhibition" around the disc. nih.gov The diameter of this zone is measured to provide a qualitative assessment of the compound's antimicrobial potency. biointerfaceresearch.com

Other important assays include the broth micro-dilution method , used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent nih.gov, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay , another method for measuring antioxidant capacity. mdpi.com For studying protein-ligand interactions, Thermal Shift Assays (TSA) can be employed to assess the binding of derivatives to target proteins like enzymes. nih.gov

Structure Activity Relationship Sar Studies Pertaining to 4 Methyl 2 Methylsulfanyl 1,3 Thiazole Derivatives

Influence of Methyl Substitution at Position 4 on Biological Activity

The methyl group at the C4 position of the thiazole (B1198619) ring plays a significant role in the biological activity of these derivatives, particularly in the context of anticancer effects. SAR studies indicate that this substitution can markedly enhance inhibitory effects against various cancer cell lines.

For instance, in a series of compounds designed to target hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines, the presence of a methyl group at position 4 of the thiazole ring was found to be critical for potent activity. One such derivative recorded a strong inhibitory effect, with an IC₅₀ value of 1.2 µM against the HepG-2 cell line. researchgate.net The replacement of this C4-methyl group with a carbonyl group led to a significant decrease in the inhibitory effect against the tested cell lines, highlighting the positive influence of the methyl substituent. researchgate.net

This suggests that the small, lipophilic nature of the methyl group at this specific position may contribute favorably to the binding affinity of the molecule with its biological target, possibly by fitting into a hydrophobic pocket within the active site.

| Compound | Substitution at Position 4 | Substitution at Position 5 | Target Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|---|

| Derivative 1 | Methyl | Acetyl | HepG-2 | 1.2 µM | researchgate.net |

| Derivative 2 | Carbonyl Group | - | HepG-2 | Decreased Activity | researchgate.net |

Role of the Methylsulfanyl Group at Position 2 in Molecular Interactions and Biological Potency

The sulfur atom, with its lone electron pairs and larger size compared to carbon or nitrogen, can participate in significant non-bonding interactions that help control molecular conformation and improve binding affinity. nih.gov These interactions can include S···O contacts, the energy of which is comparable to that of a typical hydrogen bond. nih.gov The sulfur atom can create regions of low electron density (σ-holes) that can interact favorably with lone pairs of neighboring heteroatoms in a biological target. nih.gov

SAR studies on certain 2,5-disubstituted thiazole derivatives revealed that the presence of a nonpolar, hydrophobic moiety at position 2 is beneficial for antibacterial activity. nih.gov The methylsulfanyl group, possessing both a nonpolar methyl component and a polarizable sulfur atom, fits this description and can engage in crucial hydrophobic interactions. nih.gov

Furthermore, molecular docking and structural analysis of a N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide derivative confirmed the importance of this group in stabilizing the molecule within a protein's binding site through various non-covalent interactions. tandfonline.com The C2 position of the thiazole ring is known to be susceptible to nucleophilic substitution, making it a synthetically accessible point for introducing groups like methylsulfanyl that can act as effective pharmacophores. mdpi.com

Impact of Substituents on Attached Heterocycles or Aromatic Rings on Efficacy and Selectivity

The efficacy and selectivity of 4-methyl-2-(methylsulfanyl)-1,3-thiazole derivatives are profoundly influenced by the nature and position of substituents on any attached aromatic or heterocyclic rings. These substituents can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the entire molecule.

Aromatic Ring Substituents: SAR studies consistently demonstrate that the electronic nature of substituents on an attached phenyl ring is a critical determinant of activity.

Electron-donating groups (EDGs): The presence of an EDG, such as a methyl group (-CH₃), on a phenyl ring attached to the thiazole core has been shown to enhance antitumor activity. nih.govresearchgate.net In one study, a methyl-substituted derivative showed greater activity than its halogen-substituted counterparts. nih.gov

Electron-withdrawing groups (EWGs): The effect of EWGs, such as halogens (Cl, Br, F), is often context-dependent. In some series, para-halogen-substituted phenyl rings attached to the thiazole were found to be important for anticonvulsant activity. researchgate.net Conversely, in other series evaluated for antitumor activity, the introduction of a chlorine atom decreased efficacy compared to derivatives with EDGs. nih.gov For instance, in a series of benzenesulfonamides, derivatives with a 4-chlorophenylpiperazin-1-yl moiety showed strong cytotoxicity. mdpi.com

Attached Heterocycles: The fusion or attachment of other heterocyclic rings to the core thiazole structure can lead to compounds with significantly enhanced and sometimes novel biological activities.

1,3,4-Thiadiazole (B1197879): The presence of a 1,3,4-thiadiazole ring in conjunction with the thiazole ring has been identified as an essential requirement for cytotoxic activity in certain compound series. researchgate.net

Triazole: Analogues containing a 1,2,4-triazole (B32235) ring demonstrated the highest anticonvulsant properties in a study of thiazole-linked azoles. researchgate.net

Pyridine (B92270): The introduction of a 3-pyridyl moiety at the C2 position of the thiazole ring was found to improve antibacterial activity by 5- to 10-fold by providing an additional hydrogen bond with the target enzyme. nih.gov

Benzimidazole (B57391): In a series of complex sulfonamides, a benzimidazole moiety was part of the scaffold that showed significant and selective cytotoxic activity against colon, breast, and cervical cancer cell lines. mdpi.com

| Core Scaffold | Attached Ring | Substituent | Biological Activity | Observation | Source |

|---|---|---|---|---|---|

| Phenyl-thiazole | Phenyl | Methyl (EDG) | Anticancer | Increased activity | nih.govresearchgate.net |

| Phenyl-thiazole | Phenyl | Chloro (EWG) | Anticancer | Decreased activity | nih.gov |

| Phenyl-thiazole | Phenyl | Halogens (EWG) | Anticonvulsant | Important for activity | researchgate.net |

| Thiazole | 1,3,4-Thiadiazole | - | Cytotoxic | Essential for activity | researchgate.net |

| Thiazole | 1,2,4-Triazole | - | Anticonvulsant | Highest activity in series | researchgate.net |

| Thiazole-Sulfonamide | Piperazine-Benzimidazole | 4-Chlorophenyl | Cytotoxic | Strong activity (IC₅₀: 7–19 µM) | mdpi.com |

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism and stereochemistry are critical factors in the SAR of thiazole derivatives, as even subtle changes in the spatial arrangement of atoms or the location of substituents can lead to dramatic differences in biological activity.

Stereochemical Considerations: The three-dimensional arrangement of atoms (stereochemistry) can also be a deciding factor in biological efficacy. The synthesis of certain thiazole derivatives can result in geometric isomers, such as syn- and anti-isomers, which may possess distinct biological profiles. For example, in the development of tubulin-targeting anticancer agents, oxime and acrylonitrile (B1666552) intermediates were obtained as separable syn- and anti-isomer pairs. epa.gov These isomers were distinguished using NMR NOE spectroscopy and chemical methods. The ability to isolate and characterize these distinct isomers is crucial, as they may interact differently with the chiral environment of a biological target, leading to one isomer being significantly more active than the other. epa.gov

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the link between the chemical structure of this compound derivatives and their biological activity. These in silico techniques allow for the development of predictive models that can guide the design of new, more potent compounds.

QSAR studies have been successfully applied to series of complex thiazole derivatives to understand their cytotoxic activity. mdpi.com In one such study, a series of benzenesulfonamides bearing thiazole and triazine moieties was analyzed. mdpi.com Three-dimensional structures of all compounds were generated and optimized using semi-empirical quantum mechanics methods. mdpi.com Subsequently, a wide range of molecular descriptors, including both 2D (topological) and 3D (conformational) parameters, were calculated for each molecule. mdpi.com

Using a stepwise multiple linear regression (MLR) technique, statistically significant QSAR models were developed that could correlate the calculated descriptors with the observed cytotoxic activity against different cancer cell lines (HCT-116, MCF-7, and HeLa). mdpi.com These models help to identify the key structural features—such as specific electronic, steric, or hydrophobic properties—that are either beneficial or detrimental to the desired biological effect. By providing a quantitative correlation between structure and activity, QSAR serves as a valuable predictive tool in the rational design of novel therapeutic agents.

Ligand-Target Interactions and Binding Site Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing critical insights into ligand-target interactions at the molecular level. This method has been instrumental in understanding the mechanism of action for various this compound derivatives.

Docking studies have identified several key protein targets for these thiazole derivatives and have elucidated the specific interactions that govern binding affinity.

MDM2 Protein: For a series of benzenesulfonamides with anticancer activity, docking studies revealed that the most active compounds bind effectively within the active site of the Mouse double minute 2 homolog (MDM2) protein, a key negative regulator of the p53 tumor suppressor. mdpi.com The ligands were shown to interact with crucial amino acid residues such as Leu54, Gly58, Val93, and Met62 within a hydrophobic binding pocket. mdpi.com

Tubulin: Thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated anticancer strategy. Docking studies showed that these compounds bind to the colchicine (B1669291) binding site of tubulin. tandfonline.comnih.gov The analysis of these interactions helps explain the potent cytotoxic activity observed in biological assays. tandfonline.comnih.gov

Rho6 Protein: In the search for novel anti-hepatic cancer agents, docking studies were performed on a series of thiazole derivatives against the Rho6 protein. The results showed good docking scores and acceptable binding interactions within the active site, corroborating the promising inhibition activity observed against HepG2 cancer cells. nih.gov

Other Targets: Docking studies have also been performed on thiazole derivatives against other targets, such as the main protease of SARS-CoV-2, revealing potential binding modes and stabilizing interactions. tandfonline.com In studies of antimicrobial thiazoles, docking has helped to identify key interactions with enzymes like DNA gyrase. nih.gov For instance, the 2-aminothiazole (B372263) moiety was found to be essential for DNA gyrase inhibition due to its specific hydrogen bond acceptor-donor pattern. nih.gov

These docking analyses provide a structural basis for the observed SAR, guiding the rational modification of lead compounds to enhance their binding affinity and selectivity for the target protein.

Emerging Research Frontiers and Future Directions for 4 Methyl 2 Methylsulfanyl 1,3 Thiazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Recent advancements in synthetic methodologies for thiazole (B1198619) derivatives include the use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, in conjunction with ultrasonic irradiation. mdpi.com This approach offers mild reaction conditions, shorter reaction times, and high yields. mdpi.com Another sustainable strategy involves catalyst-free reactions in water, a green solvent. For instance, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

Microwave-assisted synthesis is another promising avenue for the efficient production of thiazole derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov The development of one-pot, multi-component reactions is also gaining traction, as these methods streamline the synthetic process by combining several steps into a single operation, thereby reducing waste and improving atom economy. researchgate.net

An efficient and eco-friendly preparation of 4-methyl-5-formylthiazole, a related compound, has been achieved through the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov Such methods, which avoid harsh reagents and offer high yields, are indicative of the future direction of synthesis for this class of compounds.

Table 1: Comparison of Conventional and Emerging Synthetic Methods for Thiazole Derivatives

| Feature | Conventional Methods | Emerging Green Methods |

| Solvents | Often rely on volatile organic compounds (VOCs) | Utilize water, ionic liquids, or solvent-free conditions bepls.comresearchgate.net |

| Catalysts | May use stoichiometric and often toxic reagents | Employ recyclable biocatalysts or catalyst-free systems mdpi.combepls.com |

| Energy Input | Typically involves prolonged heating | Utilizes microwave or ultrasonic irradiation for rapid heating mdpi.comnih.gov |

| Efficiency | Can have lower yields and generate significant waste | Generally offer higher yields, reduced by-products, and better atom economy mdpi.comnih.gov |

| Sustainability | Lower sustainability due to waste and hazardous materials | Higher sustainability through the use of renewable materials and greener processes mdpi.com |

Exploration of Advanced Biological Targets and Pathways

The thiazole nucleus is a common feature in a multitude of biologically active compounds, and derivatives of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole are being explored for a range of therapeutic applications. nih.govmdpi.com Current research is focused on identifying and validating novel biological targets and elucidating the specific pathways through which these compounds exert their effects.

Thiazole derivatives have shown promise as inhibitors of enzymes that are crucial for the survival and proliferation of pathogens and cancer cells. For example, some thiazole-based compounds have been identified as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov In the context of cancer, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as key therapeutic targets. nih.gov The inhibition of these receptor tyrosine kinases can disrupt signaling pathways that control tumor growth, angiogenesis, and metastasis. nih.gov

Furthermore, the anti-inflammatory properties of thiazole derivatives are being investigated, with some compounds showing potential as inhibitors of enzymes involved in the inflammatory cascade. The structure-activity relationship of these compounds is a key area of study to understand how different substituents on the thiazole ring influence their biological activity. mdpi.com

Design of Targeted Derivatives with Improved Selectivity and Potency

A major focus of current research is the rational design of derivatives of this compound with enhanced selectivity and potency for specific biological targets. This involves modifying the core structure with various functional groups to optimize interactions with the target protein and improve pharmacokinetic properties.

Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how different chemical modifications affect biological activity. bohrium.com For example, the introduction of specific substituents at the 4- and 5-positions of the thiazole ring can significantly impact the compound's binding affinity and selectivity. The synthesis of novel (benz)azole derivatives incorporating the 4-methylthiazole (B1212942) scaffold has been explored to develop new antimicrobial agents. bohrium.com

The design of hybrid molecules, which combine the thiazole core with other pharmacologically active moieties, is another promising strategy. This approach can lead to compounds with dual or synergistic activities, potentially overcoming drug resistance mechanisms. For instance, novel thiazole-based derivatives have been designed as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. nih.gov

Applications in Materials Science and Medicinal Chemistry Beyond Biological Activity

While the biological activity of this compound and its derivatives is a primary area of interest, their unique chemical properties also make them attractive for applications in materials science and other areas of medicinal chemistry.

The thiazole ring is a component of some high-impact aroma chemicals and is used in the flavor and fragrance industry. thegoodscentscompany.com For example, 4-methylthiazole is known for its nutty, green, and vegetable-like organoleptic properties.

In materials science, the thermal stability of the thiazole nucleus makes it a candidate for the development of novel polymers with enhanced properties. Thiazole-containing polymers are being investigated for their potential use in various applications, including as heat-resistant materials.

Furthermore, the unique electronic properties of the thiazole ring make it a building block for functional materials. For example, thiazole derivatives are being explored for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and is being increasingly applied to the study of thiazole derivatives. nih.govresearchgate.net These computational tools can accelerate the design and development of new compounds by predicting their biological activity and optimizing their properties.

Quantitative Structure-Activity Relationship (QSAR) models are being developed using machine learning algorithms to predict the inhibitory activity of thiazole chemicals against various biological targets. nih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation.

Machine learning models are also being used to predict the anti-urease activity of thiazole derivatives. researchgate.net By training on large datasets of known active and inactive compounds, these models can identify key structural features that are important for activity. This information can then be used to guide the design of new and more potent inhibitors.

The use of AI and ML is not limited to activity prediction. These tools can also be used for de novo drug design, where new molecular structures are generated with desired properties. This approach has the potential to significantly reduce the time and cost associated with the discovery of new therapeutic agents. arxiv.org

Intellectual Property and Patent Landscape for 4 Methyl 2 Methylsulfanyl 1,3 Thiazole

Analysis of Existing Patents Related to Synthesis and Applications of Substituted 1,3-Thiazoles

The synthesis of thiazole (B1198619) derivatives is a well-established area of organic chemistry, with various methods developed over the years. sciencescholar.usgoogle.com Patents in this domain often focus on novel, efficient, and scalable synthetic routes to produce substituted thiazoles. For instance, the Hantzsch thiazole synthesis remains a fundamental method, though many patents describe modifications and improvements to this classic reaction. sciencescholar.us

A significant portion of patents related to substituted 1,3-thiazoles centers on their diverse pharmacological applications. sciencescholar.ussciencescholar.us The thiazole scaffold is a key component in numerous FDA-approved drugs and investigational new drug candidates. sciencescholar.us Patent literature reveals a strong focus on the following therapeutic areas:

Anticancer Agents: A vast number of patents describe thiazole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.net For example, derivatives have been patented as inhibitors of EGFR, ErbB2, and other kinases implicated in tumor growth and proliferation. researchgate.net Some thiazole-containing compounds, like Dasatinib, are already in clinical use for treating certain types of cancer. frontiersin.org

Antimicrobial Agents: The thiazole ring is a core structure in many antimicrobial compounds, including some penicillins. nih.gov Patents describe novel thiazole derivatives with activity against a range of bacterial and fungal pathogens. sciencescholar.usnih.gov

Anti-inflammatory and Analgesic Agents: Thiazole derivatives have been patented for their potential to treat inflammatory conditions and pain. nih.gov

Antiviral Agents: The antiviral properties of thiazole derivatives are another active area of patenting, with compounds being investigated for activity against viruses like HIV and Hepatitis C. tsijournals.comnih.gov

Metabolic Diseases: Thiazole derivatives have also been patented for the treatment of metabolic disorders such as diabetes. sciencescholar.us

The following table provides a snapshot of the types of applications for substituted 1,3-thiazoles found in patent literature:

| Therapeutic Area | Example of Patented Application |

| Oncology | Inhibition of protein kinases (e.g., EGFR, ErbB2) researchgate.net |

| Infectious Diseases | Antibacterial and antifungal agents sciencescholar.usnih.gov |

| Inflammation | Treatment of inflammatory conditions nih.gov |

| Virology | Antiviral agents (e.g., against HIV, Hepatitis C) tsijournals.comnih.gov |

| Metabolic Disorders | Antidiabetic agents sciencescholar.us |

Patent Families Covering Specific Derivatizations of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole

While broad patents cover the general synthesis and use of substituted thiazoles, more specific patent families focus on the derivatization of particular thiazole cores, including those structurally related to this compound. These patents often claim a genus of compounds characterized by a common thiazole backbone but with variations in the substituents at different positions of the ring.

For instance, a patent might cover compounds where the methyl group at the 4-position is replaced with other alkyl or aryl groups, or where the methylsulfanyl group at the 2-position is modified to other sulfur-containing functionalities or replaced entirely. These derivatizations are aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of the parent compound.